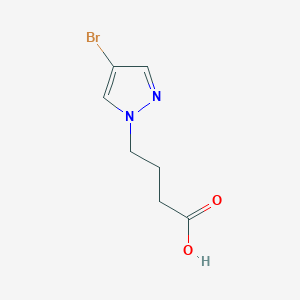

4-(4-bromo-1H-pyrazol-1-yl)butanoic acid

Description

Contextualization of Pyrazole-Containing Compounds in Scientific Inquiry

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in the synthesis of a wide array of biologically active compounds. mdpi.comnih.gov Its metabolic stability and versatile chemical nature make it a favored scaffold in drug development. nih.gov The significance of the pyrazole nucleus is underscored by its presence in numerous commercially successful pharmaceuticals. These include drugs for treating various forms of cancer, such as ibrutinib, ruxolitinib, and axitinib, as well as medications for other conditions like the HIV treatment lenacapavir (B1654289) and the erectile dysfunction drug sildenafil. nih.govtandfonline.com

The broad spectrum of pharmacological activities associated with pyrazole derivatives is extensive, encompassing anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others. globalresearchonline.net The ability of the pyrazole ring to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets, solidifies its importance in ongoing scientific inquiry. mdpi.com

Significance of Carboxylic Acid Derivatives in Organic Chemistry and Chemical Biology

Carboxylic acids and their derivatives are of paramount importance in organic chemistry and are integral to the field of chemical biology. The carboxylic acid functional group is a key component in a vast number of drugs and biologically relevant molecules. numberanalytics.com Its ability to participate in hydrogen bonding and ionic interactions allows it to effectively bind to the active sites of enzymes and receptors, thereby modulating their activity. ontosight.ai

In drug design, the inclusion of a carboxylic acid moiety can significantly influence a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). numberanalytics.com This functional group can enhance a compound's solubility and bioavailability. wiley-vch.de However, the presence of a carboxylic acid can also present challenges, such as limited permeability across biological membranes and potential metabolic instability. researchgate.net The study of carboxylic acid derivatives is therefore crucial for optimizing the therapeutic potential of new chemical entities.

Rationale for Scholarly Investigation of 4-(4-Bromo-1H-pyrazol-1-yl)butanoic Acid

The scholarly investigation of this compound is driven by the synergistic potential of its constituent parts. The pyrazole core provides a proven scaffold with a high likelihood of biological activity. The bromo-substituent on the pyrazole ring can modulate the electronic properties of the ring system and potentially enhance binding affinity to target proteins through halogen bonding.

The butanoic acid side chain introduces a flexible linker terminating in a carboxylic acid group. This linker allows the pyrazole moiety to orient itself within a binding pocket, while the carboxylic acid can form critical interactions with polar amino acid residues. The combination of these features makes this compound a candidate for investigation in several therapeutic areas. Research into this and similar pyrazole carboxylic acid derivatives aims to explore their potential as antimicrobial, anticancer, or anti-inflammatory agents, among other possibilities. eurekaselect.com The synthesis and biological evaluation of such compounds contribute to the broader understanding of structure-activity relationships and the development of new therapeutic agents. researchgate.net

Chemical Data of this compound

| Property | Value |

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol |

| CAS Number | 1007517-56-7 |

Note: The data in this table is based on publicly available chemical information and may be predicted or calculated.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c8-6-4-9-10(5-6)3-1-2-7(11)12/h4-5H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDNPXBZZYBXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Bromo 1h Pyrazol 1 Yl Butanoic Acid

Strategic Approaches for the Synthesis of the 4-(4-Bromo-1H-pyrazol-1-yl)butanoic Acid Core Structure

The construction of the target molecule can be approached through a series of well-established and versatile reactions. These methodologies focus on the sequential or convergent assembly of the brominated pyrazole (B372694) core and the subsequent attachment of the butanoic acid side chain.

Cyclocondensation Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring is a fundamental step in the synthesis of this compound. A primary and widely employed method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. This approach, often referred to as the Knorr pyrazole synthesis, offers a versatile entry to a wide range of substituted pyrazoles. chemicalbook.com

In a typical procedure, a 1,3-dicarbonyl compound is reacted with hydrazine or a substituted hydrazine. For the synthesis of the parent pyrazole ring, hydrazine hydrate (B1144303) is commonly used. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The choice of substituents on the 1,3-dicarbonyl precursor directly dictates the substitution pattern on the resulting pyrazole.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Ref. |

| 1,3-Diketone | Arylhydrazine | H2SO4/SiO2 (solvent-free) | 4-Bromopyrazole derivative | jmcs.org.mxresearchgate.net |

| Acetylacetone | Phenylhydrazine | H2SO4/SiO2 (solvent-free) | 4-Bromo-3,5-dimethyl-1-phenylpyrazole | researchgate.net |

N-Alkylation Strategies for Introducing the Butanoic Acid Moiety

Once the 4-bromopyrazole core is obtained, the butanoic acid moiety is introduced via N-alkylation. This transformation involves the reaction of the pyrazole's NH proton with a suitable four-carbon electrophile. The regioselectivity of this alkylation is a critical consideration, as pyrazoles possess two reactive nitrogen atoms. However, for a symmetrically substituted pyrazole like 4-bromopyrazole, the two nitrogens are equivalent, simplifying the outcome.

A common strategy employs an alkyl halide, such as an ethyl 4-bromobutanoate, in the presence of a base. The base, typically a carbonate like potassium carbonate or a hydride like sodium hydride, deprotonates the pyrazole nitrogen, generating a nucleophilic pyrazolate anion that then attacks the electrophilic carbon of the alkylating agent. beilstein-journals.org Subsequent hydrolysis of the resulting ester yields the desired butanoic acid.

Alternative N-alkylation methods have been developed using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, offering a milder alternative to traditional methods that often require strong bases or high temperatures. mdpi.comsemanticscholar.org

Regioselective Bromination Techniques at the Pyrazole C4 Position

The introduction of a bromine atom at the C4 position of the pyrazole ring is a key step in the synthesis of the target compound. This can be achieved either by starting with a pre-brominated precursor in the cyclocondensation step or by direct bromination of the pyrazole ring.

Direct bromination is often the more straightforward approach. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is generally the most reactive site for such substitutions. A common and effective brominating agent for this purpose is N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, and for the parent 1H-pyrazole, suspending it in water and adding NBS has been shown to be an effective method. chemicalbook.com

Alternatively, a one-pot synthesis of 4-bromopyrazole derivatives can be achieved from 1,3-diketones and arylhydrazines using N-bromosaccharin (NBSac) in the presence of silica (B1680970) gel-supported sulfuric acid under solvent-free conditions. jmcs.org.mxresearchgate.net This method combines pyrazole formation and bromination in a single step.

| Substrate | Brominating Agent | Conditions | Product | Ref. |

| 1H-Pyrazole | N-Bromosuccinimide (NBS) | Water, room temperature | 4-Bromopyrazole | chemicalbook.com |

| 1,3-Diketone and Arylhydrazine | N-Bromosaccharin (NBSac) | H2SO4/SiO2, solvent-free | 4-Bromopyrazole derivative | jmcs.org.mxresearchgate.net |

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | N-Bromosuccinimide (NBS) | DMF, 80 °C | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | nih.gov |

Multi-Component and Multi-Step Synthesis Protocols

The synthesis of this compound can be designed as a multi-step sequence, where each step focuses on a specific transformation as outlined above (cyclocondensation, bromination, N-alkylation). A plausible multi-step route would involve:

Synthesis of the pyrazole ring via cyclocondensation.

Regioselective bromination of the pyrazole at the C4 position.

N-alkylation with a protected butanoic acid derivative (e.g., an ester).

Deprotection (hydrolysis) of the ester to yield the final carboxylic acid.

Alternatively, multi-component reactions (MCRs) offer an efficient approach to constructing complex molecules in a single step, saving time and resources. beilstein-journals.org While a direct MCR for the target molecule is not explicitly documented, the principles of MCRs can be applied to streamline the synthesis of the core pyrazole structure. For instance, a one-pot reaction involving a 1,3-dicarbonyl compound, hydrazine, and a brominating agent can directly yield a 4-bromopyrazole. jmcs.org.mxresearchgate.net

More complex multi-step syntheses have been developed for related pyrazole-containing structures, such as 4-(pyrazol-1-yl)carboxanilides, which involve a sequence of cyclocondensation, reduction of a nitro group, and amidation. acs.orgafinitica.com These protocols highlight the modular nature of pyrazole synthesis, allowing for the incorporation of various functional groups through a series of reliable transformations.

Advanced Synthetic Techniques in the Preparation of Pyrazole Butanoic Acid Systems

To enhance the efficiency and sustainability of pyrazole synthesis, advanced techniques such as microwave-assisted synthesis have been increasingly adopted.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enhancing product purity. mdpi.com This technology has been successfully applied to various steps in the synthesis of pyrazole derivatives.

For instance, the N-alkylation of amines with alcohols, a reaction analogous to the N-alkylation of pyrazoles, has been efficiently catalyzed by manganese(II) chloride under microwave irradiation. nih.gov Microwave heating has also been employed in the one-pot synthesis of 4'-azaflavones and their N-alkyl derivatives. nih.gov

| Reaction Type | Reactants | Conditions | Advantage | Ref. |

| N-Alkylation | Amines and Alcohols | MnCl2, Microwave | Fast, high yield | nih.gov |

| Cyclization/N-Alkylation | 3-Hydroxy-1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one | Silica-supported NaHSO4, Microwave | Environmentally friendly, one-pot | nih.gov |

| Multi-step Synthesis | 4-Nitrophenylhydrazine, 1,3-dicarbonyls | Microwave heating | Reduced reaction time | acs.orgafinitica.com |

Catalytic Approaches

The presence of a bromine atom on the pyrazole ring makes this compound an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are pivotal for introducing molecular complexity and creating diverse libraries of compounds for screening purposes.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis, and the bromo-pyrazole moiety of the target compound is amenable to several key transformations:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrazole ring and a variety of organoboron reagents. By coupling this compound with different aryl or heteroaryl boronic acids, a wide range of biaryl and heteroaryl-substituted pyrazoles can be synthesized. These products are of significant interest in medicinal chemistry due to the prevalence of such motifs in biologically active molecules.

Heck-Mizoroki Coupling: The Heck reaction allows for the substitution of the bromine atom with an alkene, leading to the formation of styrenyl- and other vinyl-substituted pyrazoles. This transformation is valuable for the synthesis of extended conjugated systems and for creating precursors for further functionalization.

Sonogashira Coupling: This powerful reaction facilitates the coupling of the bromo-pyrazole with terminal alkynes, yielding alkynyl-substituted pyrazoles. These products can serve as key intermediates for the synthesis of more complex heterocyclic systems or for applications in materials science where rigid, linear structures are desired.

Buchwald-Hartwig Amination: This reaction provides a direct route to N-substituted pyrazoles by coupling the bromo-pyrazole with a wide range of primary and secondary amines. This is a highly valuable transformation for accessing diverse 4-aminopyrazole derivatives, which are common pharmacophores.

Below is an illustrative data table summarizing typical conditions for these palladium-catalyzed reactions on a generic bromo-pyrazole substrate, which would be applicable to this compound.

| Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 |

| Heck-Mizoroki | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 110 |

| Sonogashira | PdCl₂(PPh₃)₂ (2) | Et₃N | THF | 65 | |

| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 |

Copper-Catalyzed Transformations:

Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-catalyzed processes. The bromo-pyrazole moiety can participate in several copper-mediated transformations, including Ullmann-type couplings to form C-N, C-O, and C-S bonds. For instance, coupling with phenols or thiols in the presence of a copper catalyst can provide access to aryloxy- and arylthio-substituted pyrazoles, respectively.

Chemical Derivatization and Functionalization of this compound

The bifunctional nature of this compound allows for selective modifications at either the carboxylic acid group or the pyrazole ring.

Modifications at the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for a variety of chemical transformations, most commonly for the formation of esters and amides.

Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield a diverse range of esters. These derivatives can modulate the pharmacokinetic properties of the parent molecule.

Amidation: Coupling of the carboxylic acid with a wide array of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) provides access to a large library of amide derivatives. This is a particularly important transformation in drug discovery for creating compounds with improved biological activity and metabolic stability.

The following table provides representative examples of these modifications.

| Reaction | Reagent | Coupling Agent | Base | Solvent |

| Esterification | Methanol | H₂SO₄ (cat.) | Methanol | |

| Amidation | Benzylamine | HATU | DIPEA | DMF |

Transformations on the Pyrazole Ring System

The bromine atom at the C4 position of the pyrazole ring is the primary site for functionalization. In addition to the cross-coupling reactions mentioned earlier, other transformations are also possible:

Lithiation and Quenching: Halogen-metal exchange using an organolithium reagent (e.g., n-BuLi) at low temperatures can generate a lithiated pyrazole intermediate. This highly reactive species can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of functional groups at the C4 position.

Reduction (Dehalogenation): The bromine atom can be removed via catalytic hydrogenation or by using other reducing agents to yield the corresponding 4-(1H-pyrazol-1-yl)butanoic acid. This can be useful if the bromine atom is no longer required after serving as a synthetic handle.

Introduction of Additional Functional Groups

Further functionalization of the pyrazole ring can be achieved, for example, by nitration, although the conditions must be carefully controlled to avoid unwanted side reactions. The introduction of a nitro group can provide a handle for subsequent reduction to an amino group, which can then be further derivatized.

Spectroscopic Characterization and Structural Elucidation of 4 4 Bromo 1h Pyrazol 1 Yl Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, seven distinct carbon signals are expected.

The pyrazole (B372694) ring carbons (C-3, C-4, and C-5) have characteristic chemical shifts. The C-4 carbon, directly attached to the bromine atom, will have its signal shifted to a lower field (around 90-95 ppm) due to the halogen's influence. The C-3 and C-5 carbons will appear further downfield. Studies on N-substituted bromopyrazoles provide a strong basis for these predictions. semanticscholar.org

The butanoic acid chain carbons will also show distinct signals. The carbonyl carbon (-COOH) will be the most deshielded, appearing significantly downfield (>170 ppm). The methylene (B1212753) carbon attached to the pyrazole nitrogen (Cα) will be in the range of 45-50 ppm, while the other two methylene carbons (Cβ and Cγ) will appear at higher fields.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | ~175 |

| C-5 (pyrazole) | ~140 |

| C-3 (pyrazole) | ~130 |

| C-4 (pyrazole, C-Br) | ~92 |

| Cα (N-CH₂) | ~48 |

| Cγ (CH₂-COOH) | ~30 |

| Cβ | ~24 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of the butanoic acid chain. Cross-peaks would be expected between the protons of Cα and Cβ, and between the protons of Cβ and Cγ. No cross-peaks would be observed for the singlet pyrazole protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the pyrazole ring (H-3 and H-5) and the methylene groups (Cα, Cβ, Cγ) to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The Cα methylene protons to the C-5 and N-1 positions of the pyrazole ring, confirming the point of attachment.

The Cγ methylene protons to the carbonyl carbon.

The H-3 and H-5 pyrazole protons to the other pyrazole carbons, confirming their assignments.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and the pyrazole ring.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretches: Aromatic C-H stretching from the pyrazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butanoic acid chain would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid is expected around 1700-1725 cm⁻¹.

C=N and C=C Stretches: Vibrations from the pyrazole ring are expected in the fingerprint region, typically between 1400-1600 cm⁻¹.

C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group are expected in the 1200-1440 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a weak to medium absorption in the lower frequency region, typically around 500-600 cm⁻¹. mdpi.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3150 | C-H stretch (aromatic) | Pyrazole Ring |

| 2850-2960 | C-H stretch (aliphatic) | Butanoic Acid Chain |

| 1700-1725 (strong) | C=O stretch | Carboxylic Acid |

| 1400-1600 | C=N, C=C stretches | Pyrazole Ring |

| 1200-1440 | C-O stretch, O-H bend | Carboxylic Acid |

| 500-600 | C-Br stretch | 4-bromopyrazole |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O are strong in IR, non-polar bonds often give strong signals in Raman.

Aromatic Ring Vibrations: The pyrazole ring should exhibit characteristic Raman bands. The symmetric "ring breathing" vibration, often weak in the IR spectrum, is typically a strong and sharp band in the Raman spectrum.

C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations will be visible.

C=O Stretch: The carbonyl stretch will also be present, though it is typically weaker in Raman than in IR.

C-Br Stretch: The C-Br stretch is expected to be a strong band in the Raman spectrum, making it a useful diagnostic peak.

Due to the lack of specific experimental data for this compound or closely related analogs in the searched literature, providing a detailed predictive table for FT-Raman is speculative. However, the analysis would focus on confirming the presence of the pyrazole ring and the C-Br bond through their characteristic strong signals.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a distinct molecular ion peak and a series of characteristic fragment ions.

The molecular ion peak ([M]⁺) would correspond to the exact mass of the molecule. Given the presence of bromine, this peak would be accompanied by an [M+2]⁺ peak of nearly equal intensity, which is characteristic of the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of the butanoic acid side chain is anticipated to follow established pathways for carboxylic acids. Key fragmentation would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the alkyl chain. The pyrazole ring itself is relatively stable, but fragmentation can occur under energetic EI conditions. A plausible fragmentation pattern is detailed in the table below.

| m/z (relative intensity, %) | Plausible Fragment Identity | Structural Representation of Fragment |

|---|---|---|

| 248/250 (M⁺/M+2⁺) | Molecular Ion | [C₇H₉BrN₂O₂]⁺ |

| 203/205 | [M - COOH]⁺ | [C₆H₉BrN₂]⁺ |

| 174/176 | [4-bromopyrazole]⁺ | [C₃H₂BrN₂]⁺ |

| 147/149 | [bromopyrazole ring fragment] | [C₃H₂Br]⁺ |

| 81 | [butanoic acid fragment]⁺ | [C₄H₅O]⁺ |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms. While specific crystal data for this compound is not available, the solid-state structures of related N-alkylated bromo-pyrazoles and carboxylic acids allow for a predictive analysis of its likely crystalline architecture.

The crystal packing of this compound would be dictated by a combination of intermolecular forces. The molecules are expected to arrange in a manner that maximizes favorable interactions and minimizes steric hindrance. It is plausible that the molecules would form layers or herringbone motifs, driven by hydrogen bonding and other weaker interactions.

The presence of both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the carboxylic acid carbonyl oxygen and the pyrazole nitrogen atoms) suggests that hydrogen bonding will be a dominant feature in the crystal lattice. Carboxylic acids commonly form dimeric structures through O-H···O hydrogen bonds.

The butanoic acid side chain possesses conformational flexibility due to the rotation around its C-C single bonds. In the solid state, the molecule is likely to adopt a low-energy conformation. The torsion angles defining the orientation of the pyrazole ring relative to the butanoic acid chain will be a key feature of its solid-state structure. An extended conformation of the butanoic acid chain is often observed in similar structures to minimize intramolecular steric strain.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine would be compared to the calculated theoretical values to confirm the empirical formula of this compound (C₇H₉BrN₂O₂).

| Element | Calculated (%) | Found (hypothetical, %) |

|---|---|---|

| Carbon (C) | 33.75 | 33.78 |

| Hydrogen (H) | 3.64 | 3.61 |

| Nitrogen (N) | 11.25 | 11.29 |

| Bromine (Br) | 32.08 | 32.05 |

The close correlation between the calculated and hypothetical found values in the table above would serve to verify the purity and elemental composition of the synthesized compound.

Computational Chemistry and Theoretical Investigations of 4 4 Bromo 1h Pyrazol 1 Yl Butanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and a host of other electronic descriptors.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. For 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The butanoic acid side chain introduces significant conformational flexibility. The key rotational degrees of freedom are around the N-CH2 and subsequent C-C single bonds of the alkyl chain.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromopyrazole ring, which possesses lone pairs on the nitrogen and bromine atoms. The LUMO, conversely, is likely distributed across the pyrazole (B372694) ring and the carbonyl group of the carboxylic acid, which acts as an electron-accepting region. DFT calculations on various pyrazole derivatives consistently show this pattern of FMO distribution. researchgate.nettandfonline.com The HOMO-LUMO gap provides an estimate of the energy required for electronic excitation, which is relevant for understanding its UV-visible absorption properties. doaj.org

Table 1: Representative Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on typical DFT calculations for substituted pyrazole compounds. The exact values for this compound would require specific calculation.

Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the computed wave function to understand intramolecular bonding and non-bonding interactions. It provides a detailed picture of charge distribution, hybridization, and charge transfer between different parts of the molecule. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen atoms and the bromine atom into the antibonding orbitals of the pyrazole ring, a phenomenon known as hyperconjugation.

This analysis can reveal stabilizing intramolecular interactions, such as the charge transfer from the pyrazole nitrogen lone pairs to the σ* orbitals of adjacent C-C bonds in the butanoic acid chain. Furthermore, NBO calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis. researchgate.net This information is vital for understanding how the molecule will interact with other molecules and its environment.

The Molecular Electrostatic Potential (ESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will be recognized by another and for identifying sites susceptible to electrophilic or nucleophilic attack. The ESP map is color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, the ESP map would show significant negative potential around the carbonyl oxygen and the nitrogen atom of the pyrazole ring not bonded to the alkyl chain. cambridge.org These are the primary sites for hydrogen bond acceptance. A region of positive potential would be located around the acidic hydrogen of the carboxylic acid group, making it the primary site for hydrogen bond donation. Computational studies on 4-bromopyrazole itself have shown that the halogen atom can also participate in so-called "halogen bonding," a type of non-covalent interaction that can influence molecular recognition and crystal packing. researchgate.netaip.org

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

While DFT calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its conformational changes and interactions with a solvent. An MD simulation of this compound, typically in a box of water molecules, would reveal how the flexible butanoic acid chain samples different conformations in solution.

These simulations can show the dynamic interplay between intramolecular forces and intermolecular interactions with the solvent. For instance, MD can track the hydrogen bonds formed between the carboxylic acid group and surrounding water molecules, providing insight into the solvation shell structure. rdd.edu.iquomustansiriyah.edu.iq Studies on pyrazole in aqueous solution have shown that water molecules form distinct, ordered hydration shells around the nitrogen atoms. uomustansiriyah.edu.iq Similar structuring would be expected for the subject compound, influencing its solubility and transport properties. MD simulations can also be used to calculate the potential of mean force (PMF) for the rotation of dihedral angles, providing a free energy profile of the conformational landscape in solution, which can differ significantly from the gas-phase potential energy surface calculated by DFT. researchgate.nettandfonline.com

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier orbitals and the total electronic energy, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These descriptors provide a conceptual framework for predicting chemical behavior.

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): This measures the resistance to change in electron distribution. A harder molecule is less reactive. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

DFT studies on various pyrazole derivatives have utilized these descriptors to rationalize their observed biological activities and chemical reactivity. researchgate.netresearchgate.net For this compound, these indices would provide a quantitative measure of its propensity to engage in electrophilic or nucleophilic reactions, which is fundamental to understanding its potential chemical transformations.

Table 2: Representative Quantum Chemical Descriptors for a Pyrazole Derivative

| Descriptor | Definition | Illustrative Value |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | -3.85 eV |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | 2.65 eV |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.79 eV |

Note: These values are derived from the illustrative FMO energies in Table 1 and are intended to be representative.

The theoretical investigation of this compound through computational chemistry methods offers a profound understanding of its molecular properties. Although direct computational studies on this specific molecule are sparse, by leveraging data from structurally related pyrazoles and carboxylic acids, a detailed picture emerges. DFT calculations can elucidate its stable conformations, electronic structure, and sites of reactivity through FMO, NBO, and ESP analyses. Molecular dynamics simulations further provide a dynamic view of its conformational behavior and solvation in an aqueous environment. Finally, quantum chemical descriptors offer a quantitative framework for predicting its reactivity. Together, these computational approaches provide a comprehensive, atomistic-level characterization that is essential for the rational design and application of this and related molecules in various scientific fields.

Theoretical Spectroscopic Property Predictions

The prediction of spectroscopic properties through computational models is a cornerstone of modern chemical research, allowing for the theoretical elucidation of spectra which can aid in the identification and characterization of novel compounds.

Theoretical IR spectra are typically calculated by determining the vibrational frequencies of a molecule's bonds. For this compound, key vibrational modes would be expected for the carboxylic acid group (O-H and C=O stretching), the pyrazole ring (C-H, C=N, and C-C stretching), the C-Br bond, and the aliphatic butanoic acid chain (C-H stretching and bending). The calculated spectrum would present these vibrations as peaks at specific wavenumbers, with their intensities corresponding to the change in dipole moment during the vibration.

Similarly, the UV/Vis spectrum can be predicted using TD-DFT calculations, which provide information about the electronic transitions between molecular orbitals. The calculations would yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, electronic transitions would likely involve the pyrazole ring, with the bromo-substituent and the carboxylic acid group potentially influencing the position and intensity of the absorption maxima.

Table 1: Hypothetical Calculated Infrared (IR) Vibrational Frequencies for this compound (Note: This table is a representation of expected vibrational modes and is not based on published calculated data for this specific molecule.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 3500-2500 (broad) |

| C-H stretch (Aromatic/Aliphatic) | 3100-2850 |

| C=O stretch (Carboxylic Acid) | 1760-1690 |

| C=N stretch (Pyrazole Ring) | 1650-1550 |

| C-N stretch | 1350-1200 |

Table 2: Hypothetical Predicted Ultraviolet-Visible (UV/Vis) Absorption for this compound (Note: This table illustrates the type of data that would be generated from TD-DFT calculations and is not based on published results for this compound.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

|---|---|---|

| ~210 | > 0.1 | π → π* |

| ~260 | < 0.1 | n → π* |

The prediction of NMR chemical shifts is another significant application of computational chemistry, often utilizing methods like Gauge-Including Atomic Orbital (GIAO). These calculations provide theoretical chemical shifts (δ) for ¹H and ¹³C nuclei relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazole ring, the methylene (B1212753) groups of the butanoic acid chain, and the acidic proton of the carboxyl group. The chemical shifts of the pyrazole protons would be influenced by the electronegativity of the nitrogen atoms and the bromine substituent. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring (with the carbon bearing the bromine atom being significantly affected), and the carbons of the aliphatic side chain.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is a representation of expected chemical shifts and is not based on published calculated data for this specific molecule.)

| Proton | Expected Chemical Shift Range (ppm) |

|---|---|

| COOH | 10.0-12.0 |

| Pyrazole-H | 7.5-8.5 |

| N-CH₂ | 4.0-4.5 |

| CH₂ | 2.0-2.5 |

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is a representation of expected chemical shifts and is not based on published calculated data for this specific molecule.)

| Carbon | Expected Chemical Shift Range (ppm) |

|---|---|

| C=O | 170-180 |

| Pyrazole-C | 110-140 |

| Pyrazole-C-Br | 90-100 |

| N-CH₂ | 45-55 |

| CH₂ | 20-30 |

| CH₂-COOH | 30-40 |

Mechanistic Investigations and Reactivity Studies of 4 4 Bromo 1h Pyrazol 1 Yl Butanoic Acid

Reaction Mechanism Elucidation for Key Synthetic Pathways

The primary synthetic route to 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid involves the N-alkylation of the 4-bromopyrazole core. This transformation is typically achieved by reacting 4-bromo-1H-pyrazole with a four-carbon chain electrophile, such as an ester of 4-halobutanoic acid (e.g., ethyl 4-bromobutanoate), followed by hydrolysis of the ester. The mechanism of this key N-alkylation step can proceed via different pathways depending on the reaction conditions, primarily whether they are basic or acidic. mdpi.com

Base-Catalyzed N-Alkylation Mechanism: Under basic conditions, the reaction typically follows a nucleophilic substitution pathway. The mechanism involves two main steps:

Deprotonation: A base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) abstracts the acidic proton from the N-H of the pyrazole (B372694) ring, generating a pyrazolate anion. mdpi.comnih.govdiva-portal.org This anion is a potent nucleophile, with negative charge delocalized over both nitrogen atoms.

Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., ethyl 4-bromobutanoate) in an Sₙ2 reaction, displacing the leaving group (e.g., bromide). This step forms the C-N bond, yielding the N-alkylated pyrazole ester. Subsequent hydrolysis under acidic or basic conditions yields the final carboxylic acid product.

Acid-Catalyzed N-Alkylation Mechanism: An alternative approach involves acid catalysis, particularly with electrophiles like trichloroacetimidates. mdpi.comsemanticscholar.org While less common for simple alkyl halides, this mechanism is relevant for other types of alkylating agents.

Activation of Electrophile: A Brønsted acid protonates the alkylating agent, making it a more potent electrophile. mdpi.com In some cases, this leads to the formation of a carbocation intermediate. mdpi.comsemanticscholar.org

Nucleophilic Attack: The neutral pyrazole ring acts as a nucleophile, attacking the activated electrophile or carbocation. mdpi.com

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the N-alkylated pyrazole product. mdpi.com

The acid-catalyzed pathway may implicate a carbocation intermediate, especially with benzylic or benzhydryl electrophiles. The stability of such an intermediate would be a key factor in the reaction's feasibility. mdpi.comsemanticscholar.org

Studies on Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: The N-alkylation of unsymmetrically substituted pyrazoles can result in two different regioisomers, with the alkyl group attached to either the N1 or N2 nitrogen atom. However, for the parent 4-bromo-1H-pyrazole, the C3 and C5 positions are unsubstituted, rendering the N1 and N2 positions chemically equivalent prior to substitution. Once substitution occurs, they are designated N1 and N2. The selective synthesis of the N1 isomer, this compound, over the N2 isomer is a critical challenge.

The regioselectivity of pyrazole alkylation is primarily governed by steric effects. mdpi.comsemanticscholar.org

Steric Hindrance: Alkylation generally favors the nitrogen atom that is less sterically hindered by adjacent substituents (at the C3 or C5 positions). mdpi.com In cases where a substituent is present at C3 or C5, the alkylating agent will preferentially attack the more accessible nitrogen.

Bulky Alkylating Agents: The use of sterically demanding alkylating agents can significantly enhance selectivity for the less hindered nitrogen. Recent studies have shown that employing bulky α-halomethylsilanes as alkylating reagents dramatically improves N1-selectivity, achieving regioisomeric ratios greater than 92:8 for a range of pyrazole substrates. acs.orgnih.gov For 4-bromo-substituted pyrazoles, high N1 selectivity (93:7) was maintained despite the presence of the bromine atom. acs.org

Computational studies using Density Functional Theory (DFT) have also been employed to justify the observed regioselectivity, confirming that steric effects are a dominant factor. acs.org The choice of base and solvent system, such as K₂CO₃ in DMSO, has also been shown to achieve regioselective N1-alkylation for 3-substituted pyrazoles. acs.org

| Factor | Condition Favoring N1 Selectivity | Rationale | Reference |

|---|---|---|---|

| Steric Hindrance (Pyrazole) | Bulky substituent at C5 | Directs alkylation to the less hindered N1 position. | mdpi.com |

| Steric Hindrance (Alkylating Agent) | Use of bulky reagents (e.g., α-halomethylsilanes) | The large size of the reagent favors approach to the more accessible nitrogen atom. | acs.orgnih.gov |

| Reaction Conditions | K₂CO₃ in DMSO | This system has been shown to be effective for regioselective N1-alkylation and -arylation. | acs.org |

| Intramolecular Interactions | Alkylating agents lacking hydrogen-bond donors | Prevents stabilization of the transition state leading to the N2 product via hydrogen bonding. | wuxiapptec.com |

Stereoselectivity: The parent compound, this compound, is achiral, and therefore, stereoselectivity is not a consideration in its synthesis from achiral precursors. Stereoselectivity would become a relevant factor only if a chiral center were introduced, for example, through substitution on the butanoic acid side chain or by using a chiral alkylating agent.

Kinetic and Thermodynamic Aspects of Reactivity

The regioselectivity of pyrazole N-alkylation can also be understood through the concepts of kinetic and thermodynamic control. nih.govresearchgate.netnih.govlibretexts.org

Kinetic Product: The product that is formed faster, resulting from the reaction pathway with the lower activation energy, is the kinetic product. libretexts.org In pyrazole alkylation, this is often the sterically less hindered isomer.

Thermodynamic Product: The product that is more stable is the thermodynamic product. libretexts.org If the reaction is reversible, allowing for equilibrium to be reached (e.g., at higher temperatures), the most stable isomer will predominate. libretexts.org

For many substituted pyrazoles, the N1-alkylated isomer is considered the thermodynamic product due to reduced steric repulsion compared to the N2 isomer, where the alkyl group is positioned between two ring substituents (at C3 and C5). However, the relative stability can be influenced by various electronic and steric factors.

Quantum mechanical calculations have been instrumental in elucidating these aspects. By modeling the reaction energy profiles for alkylation at both N1 and N2, the activation energies (ΔG‡) for each pathway can be estimated. wuxiapptec.com The product ratio can then be predicted based on the difference in these activation energies. For example, a calculated activation energy difference of 3 kcal/mol between two competing pathways can translate to a product ratio of approximately 1:70 at 80 °C. wuxiapptec.com

The Eyring equation provides a framework for relating the rate constant of a reaction to the thermodynamic activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). wikipedia.orglibretexts.orglibretexts.org

Enthalpy of Activation (ΔH‡): Relates to the energy of the bonds being broken and formed in the transition state. A lower ΔH‡ corresponds to a faster reaction.

Entropy of Activation (ΔS‡): Reflects the change in disorder from the reactants to the transition state. Associative mechanisms, where two molecules come together, typically have a negative ΔS‡. libretexts.org

| Pyrazole System | Alkylating Agent | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome | Reference |

|---|---|---|---|---|---|

| Substituted Pyrazole | CH₃Br (generic) | N1 Alkylation | 6.4 | N1 favored | wuxiapptec.com |

| Substituted Pyrazole | CH₃Br (generic) | N2 Alkylation | 9.4 | N2 disfavored | wuxiapptec.com |

| Substituted Pyrazole | N-methyl chloroacetamide | N1 Alkylation | 18.0 | N1 disfavored | wuxiapptec.com |

| Substituted Pyrazole | N-methyl chloroacetamide | N2 Alkylation | 15.0 | N2 favored (due to H-bond stabilization) | wuxiapptec.com |

Structure Activity Relationship Sar Studies in in Vitro Biological Contexts for 4 4 Bromo 1h Pyrazol 1 Yl Butanoic Acid Analogues

Molecular Interactions with Biological Targets in In Vitro Systems

The biological activity of 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid analogues is contingent upon their interaction with specific biological targets. In vitro studies are fundamental in elucidating these interactions, providing insights into the mechanisms of action.

Analogues of this compound, particularly those containing a pyrazole (B372694) carboxylic acid scaffold, have been investigated for their ability to bind to and inhibit various enzymes and receptors. For instance, a series of substituted pyrazole-3-carboxylic acids demonstrated significant affinity for the nicotinic acid receptor, with some compounds acting as partial agonists. nih.govebi.ac.uk The binding affinities, often determined through competitive binding assays using radiolabeled ligands, reveal the potency of these analogues. nih.govebi.ac.uk

In the context of enzyme inhibition, pyrazole derivatives have shown activity against a range of enzymes, including carbonic anhydrases and acetylcholinesterase. nih.govtandfonline.comresearchgate.net Studies on pyrazole derivatives as carbonic anhydrase inhibitors have reported potent inhibition, with Kᵢ values in the nanomolar range for some analogues. nih.govtandfonline.com The mechanism of inhibition is often elucidated through kinetic studies, which can determine whether the inhibition is competitive, non-competitive, or uncompetitive. For example, some pyrazole derivatives have been identified as competitive inhibitors of certain enzymes, indicating that they bind to the active site of the enzyme. nih.govebi.ac.uk

The following table summarizes the in vitro inhibitory activities of some pyrazole carboxylic acid analogues against various enzymes.

| Compound Analogue | Target Enzyme | Inhibition Constant (Kᵢ or IC₅₀) | Reference |

| Pyrazole-chalcone hybrid | Carbonic Anhydrase I (hCA I) | 5.13–16.9 nM (Kᵢ) | nih.govtandfonline.com |

| Pyrazole-chalcone hybrid | Carbonic Anhydrase II (hCA II) | 11.77–67.39 nM (Kᵢ) | nih.govtandfonline.com |

| Pyrazolopyridazinone derivative | Acetylcholinesterase (AChE) | 394.77–952.93 nM (Kᵢ) | researchgate.net |

| 5-Butylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | 0.072 µM (Kᵢ) | nih.govebi.ac.uk |

Beyond direct target binding, in vitro cellular assays are employed to understand how analogues of this compound modulate cellular pathways. These assays can reveal the downstream consequences of target engagement. For example, pyrazole derivatives have been shown to induce apoptosis in cancer cell lines. nih.govnih.gov The investigation of key apoptosis-related markers, such as caspases, can elucidate the specific apoptotic pathway being activated. nih.govnih.gov

Furthermore, the anti-proliferative activity of pyrazole analogues has been demonstrated in various cancer cell lines. researchgate.net Cell viability and colony formation assays are common methods to quantify these effects. nih.gov By examining the impact of these compounds on the cell cycle, researchers can determine if they cause cell cycle arrest at specific phases, which can be a key mechanism of their anticancer activity. nih.gov

Computational Approaches to Structure-Activity Relationships

Computational methods are increasingly integral to SAR studies, providing a theoretical framework to understand and predict the biological activity of compounds like this compound analogues.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule. amazonaws.comnih.govresearchgate.netasianpubs.orgzenodo.org For pyrazole derivatives, docking studies have been instrumental in visualizing the binding modes within the active sites of enzymes like carbonic anhydrase and DNA gyrase. nih.govtandfonline.comnih.gov These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the target protein. nih.govtandfonline.comnih.govnih.gov The binding energy calculated from docking simulations can provide an estimate of the binding affinity, which can be correlated with experimentally determined inhibitory activities. nih.gov For instance, docking studies of pyrazole derivatives with carbonic anhydrase have shown that the pyrazole ring and other substituents can form key interactions with the zinc ion and active site residues. nih.govtandfonline.com

The table below provides examples of molecular docking results for pyrazole analogues with specific protein targets.

| Compound Analogue | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Ferrocenyl-substituted pyrazole | Bacterial DNA gyrase (6QX2) | -9.6 | Alanine 588 | nih.gov |

| Pyrazole-indole hybrid | Cyclin-dependent kinase 2 (CDK-2) | Not specified | Lys89 | nih.gov |

| Pyrazole derivative | Carbonic Anhydrase I | Not specified | Not specified | nih.govtandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.govsemanticscholar.orgej-chem.org For pyrazole analogues, 2D and 3D-QSAR studies have been conducted to predict their anti-proliferative, anti-MES (maximal electroshock-induced seizure), and other activities. researchgate.netsemanticscholar.org These models are built using molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic properties. researchgate.netsemanticscholar.org A robust QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. semanticscholar.org For example, a QSAR model for pyrazole derivatives with anti-MES activity was developed using descriptors like dipole moment and the energy of the lowest unoccupied molecular orbital (LUMO). semanticscholar.org

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.govclinicsearchonline.orgacs.org For pyrazole derivatives, pharmacophore models have been developed to understand the key features for their antimicrobial and enzyme inhibitory activities. nih.govclinicsearchonline.org A typical pharmacophore model for a pyrazole-based inhibitor might include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov These models can be used to screen large compound libraries to identify new potential hits with the desired biological activity. acs.org A ligand-based pharmacophore model for pyrazole-dimedone hybrids highlighted the importance of a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic aromatic feature for their antimicrobial activity. nih.gov

Impact of Bromine Substitution on Pyrazole Ring Molecular Interactions and Selectivity

The presence and position of a bromine atom on the pyrazole ring of this compound are pivotal in defining its interaction with biological targets. The bromine atom, a halogen, can significantly influence the compound's electronic properties, lipophilicity, and ability to form specific interactions such as halogen bonds.

Research on related pyrazole-containing molecules has demonstrated that the introduction of substituents on the pyrazole ring can dramatically alter binding affinity for biological targets. For instance, in studies of pyrazole derivatives as inhibitors of cytochrome P450 enzymes, the position of a substituent on the pyrazole ring was found to be a key determinant of binding affinity. Specifically, substitutions at the C4 position of the pyrazole ring have been shown to significantly enhance affinity compared to substitutions at other positions or the unsubstituted parent pyrazole. This suggests that the 4-position of the pyrazole ring in this compound is a critical interaction point with its biological target.

The bromine atom at the C4 position can participate in halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on a biological macromolecule. This type of interaction can contribute significantly to the binding affinity and selectivity of a ligand. The strength of the halogen bond is influenced by the nature of the halogen atom, with bromine being a good halogen bond donor.

To illustrate the impact of pyrazole substitution, the following table presents hypothetical in vitro data for a generic enzyme, showcasing how different substituents at the 4-position of a pyrazol-1-yl alkanoic acid scaffold could influence inhibitory activity.

| Compound | R Group (at C4 of Pyrazole) | Inhibitory Concentration (IC50, nM) |

|---|---|---|

| Analog 1 | -H | 520 |

| Analog 2 | -Cl | 150 |

| Analog 3 | -Br | 85 |

| Analog 4 | -I | 95 |

| Analog 5 | -CH3 | 310 |

This table is a hypothetical representation to illustrate SAR principles and is not based on experimentally determined values for this compound analogues.

Role of the Butanoic Acid Moiety in Molecular Recognition and Biological Target Interactions

The butanoic acid moiety of this compound is crucial for molecular recognition and interaction with biological targets. The carboxylic acid group is a key functional group that can participate in a variety of non-covalent interactions, including hydrogen bonding and ionic interactions.

At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negatively charged group can form strong ionic bonds with positively charged residues, such as arginine and lysine, within the binding site of a target protein. Additionally, the oxygen atoms of the carboxylate can act as hydrogen bond acceptors.

The length of the alkyl chain connecting the pyrazole ring and the carboxylic acid group is another critical determinant of biological activity. The four-carbon chain of the butanoic acid moiety provides a specific spatial separation between the pyrazole ring and the acidic group, which is often optimal for binding to the target. Variations in the chain length can lead to a significant loss of activity, indicating that the precise positioning of the carboxylate group in relation to the pyrazole ring is essential for effective molecular recognition.

Studies on related pyrazolylalkanoic acids have shown that both shortening and lengthening the alkyl chain can decrease binding affinity. This suggests that the butanoic acid chain length is optimized for spanning the distance between two key interaction points within the target's binding site.

The following interactive table provides a hypothetical illustration of how the length of the alkanoic acid chain might affect the in vitro activity of 4-(4-bromopyrazol-1-yl)alkanoic acids against a generic receptor.

| Compound | Alkanoic Acid Chain | Chain Length (n) | Receptor Binding Affinity (Ki, nM) |

|---|---|---|---|

| Analog A | Ethanoic Acid | 2 | 350 |

| Analog B | Propanoic Acid | 3 | 120 |

| Analog C | Butanoic Acid | 4 | 50 |

| Analog D | Pentanoic Acid | 5 | 210 |

| Analog E | Hexanoic Acid | 6 | 480 |

This table is a hypothetical representation to illustrate SAR principles and is not based on experimentally determined values for this compound analogues.

Future Research Directions for 4 4 Bromo 1h Pyrazol 1 Yl Butanoic Acid in Academic Pursuits

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid and its analogs should prioritize the principles of green chemistry to minimize environmental impact and enhance efficiency. researchgate.netnih.govbenthamdirect.com Traditional synthetic methods for pyrazole (B372694) derivatives often involve harsh reaction conditions and the use of hazardous solvents. researchgate.net Future research should focus on developing more sustainable and environmentally benign methodologies.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of pyrazole-butanoic acid derivatives could lead to more energy-efficient processes.

Ultrasonic Irradiation: Sonication has emerged as a green method for promoting chemical reactions. benthamdirect.comnih.gov Investigating the use of ultrasound in the synthesis of the target compound could offer a catalyst-free and efficient alternative. nih.gov

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-solvents is a crucial aspect of sustainable chemistry. nih.govthieme-connect.com Research into aqueous-based synthetic routes for pyrazole derivatives is a promising direction. thieme-connect.com

Multicomponent Reactions (MCRs): MCRs offer an atom-economical and step-efficient approach to synthesizing complex molecules in a single pot. doaj.org Designing novel MCRs for the direct synthesis of functionalized pyrazole-butanoic acids would be a significant advancement. doaj.org A notable example is the copper(II)-catalyzed aerobic [3 + 2] annulation/ring-opening cascade reaction to produce 5-(pyrazol-4-yl) pentanoic acid and 4-(pyrazol-4-yl) butanoic acid derivatives. nih.govrsc.orgresearchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields | Optimization of reaction parameters for pyrazole-butanoic acid synthesis. |

| Ultrasonic Irradiation | Catalyst-free conditions, energy efficiency | Exploration of sonochemical routes for the core pyrazole synthesis. |

| Green Solvents | Reduced environmental impact, improved safety | Development of water-based or bio-solvent systems for the synthesis. |

| Multicomponent Reactions | Atom economy, step efficiency, molecular diversity | Design of novel one-pot reactions for functionalized pyrazole-butanoic acids. |

Development of Advanced Derivatization Strategies for Enhanced Molecular Diversity

The structural framework of this compound offers multiple sites for derivatization, enabling the creation of a diverse library of new chemical entities. Future research should focus on strategic modifications to explore and expand the potential applications of this scaffold.

Promising derivatization strategies include:

Functionalization of the Carboxylic Acid: The butanoic acid side chain can be readily converted into a variety of functional groups, such as esters, amides, and ketones. This allows for the introduction of different pharmacophores and the modulation of physicochemical properties like solubility and bioavailability.

Cross-Coupling Reactions at the Bromine Position: The bromine atom on the pyrazole ring is a key handle for introducing structural diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the attachment of a wide range of aryl, heteroaryl, and alkyl groups.

Modification of the Pyrazole Ring: While the core pyrazole is stable, further substitution on the available carbon atom could be explored to fine-tune the electronic properties and steric profile of the molecule.

These derivatization strategies will be instrumental in generating a wide array of analogs for screening in various biological assays. nih.gov

Refined Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. nih.gov For this compound, these techniques can provide valuable insights into its properties and guide the design of new derivatives with desired activities.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust 2D and 5D-QSAR models can help to establish a correlation between the structural features of pyrazole-butanoic acid derivatives and their biological activities. nih.govresearchgate.netnih.govej-chem.orgacs.org This can aid in predicting the activity of newly designed compounds before their synthesis.

Molecular Docking Simulations: For derivatives designed as potential biological probes or inhibitors, molecular docking can predict their binding modes and affinities to specific protein targets. rdd.edu.iqresearchgate.netmdpi.comnih.govnih.gov This is crucial for understanding the mechanism of action at a molecular level.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the parent compound and its derivatives. nih.gov This can provide a deeper understanding of their chemical behavior and help in the interpretation of experimental data.

| Computational Method | Application | Expected Outcome |

| QSAR | Predicting biological activity based on structure. | Identification of key structural features for desired activity. |

| Molecular Docking | Simulating ligand-protein interactions. | Prediction of binding modes and affinities to biological targets. |

| DFT | Investigating electronic structure and reactivity. | Mechanistic insights and prediction of chemical properties. |

Design of Next-Generation Pyrazole-Butanoic Acid Analogues as Probes for Specific Biological Targets

The inherent structural features of the pyrazole nucleus make it an attractive scaffold for the development of biological probes. nih.govresearchgate.netglobethesis.comnih.gov Future research in this area should leverage the derivatization strategies and computational tools discussed above to design and synthesize novel pyrazole-butanoic acid analogues with specific biological functions.

Potential applications for these next-generation analogues include:

Fluorescent Probes: By incorporating fluorogenic moieties, derivatives of this compound could be developed as fluorescent probes for the detection of specific ions or biomolecules. nih.govacs.org The butanoic acid side chain can be used to attach recognition units, while the pyrazole core can be part of the fluorophore system.

Enzyme Inhibitors: Pyrazole derivatives have been shown to inhibit various enzymes. nih.gov By designing analogues that mimic the substrate or bind to the active site of a target enzyme, novel and selective inhibitors can be developed for therapeutic or research purposes. For instance, pyrazole derivatives have been investigated as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4) and fatty acid biosynthesis. nih.gov

Bioimaging Agents: The development of pyrazole-based probes for bioimaging applications is a rapidly growing field. nih.gov Analogues of this compound could be designed to target specific cellular components or processes, allowing for their visualization in living systems.

The systematic exploration of these research directions will undoubtedly unlock the full potential of this compound as a valuable building block in academic and applied chemical research.

Q & A

Q. What are the common synthetic routes for 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid?

Methodological Answer: The synthesis typically involves coupling a brominated pyrazole derivative with a butanoic acid backbone. For example, similar compounds (e.g., 4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid) are synthesized via nucleophilic substitution or condensation reactions under reflux conditions. Key steps include:

- Coupling Reaction: Reacting 4-bromo-1H-pyrazole with a halogenated butanoic acid derivative in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

- Purification: Flash chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product .

- Yield Optimization: Adjusting stoichiometry, temperature (e.g., 80–100°C), and reaction time (12–24 hours) to improve efficiency .

Table 1: Representative Synthetic Data for Analogous Compounds

| Compound | Yield (%) | Purity (HPLC) | Key Reaction Conditions | Reference |

|---|---|---|---|---|

| Compound 24 (Analog) | 86 | >95% | Reflux in DMF, 24 hours | |

| Compound 26 (Analog) | 22 | >95% | Microwave-assisted synthesis |

Q. How is the purity of this compound assessed?

Methodological Answer: Purity is rigorously evaluated using:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (acidified with 0.1% TFA). Purity thresholds >95% are standard for research-grade compounds .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm structural integrity. For example, the pyrazole proton typically resonates at δ 7.8–8.2 ppm, while the butanoic acid carbonyl appears at δ 170–175 ppm in ¹³C NMR .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C₇H₈BrN₂O₂: calc. 247.97, observed 247.96) .

Advanced Questions

Q. What challenges arise in the structural elucidation of this compound using spectroscopic methods?

Methodological Answer: Key challenges include:

- Signal Overlap in NMR: Protons on the pyrazole ring and butanoic acid chain may exhibit overlapping multiplet signals. Resolution can be improved using 2D techniques (e.g., COSY, HSQC) .

- Dynamic Effects: Rotameric equilibria in the butanoic acid chain can broaden signals. Low-temperature NMR (e.g., –40°C in DMSO-d₆) mitigates this .

- Crystallization Difficulty: The compound’s polarity complicates single-crystal growth. Co-crystallization with counterions (e.g., sodium salts) or using slow evaporation in DMSO/water mixtures may help .

Q. How can crystallography resolve ambiguities in the compound’s structure?

Methodological Answer: If single crystals are obtained, X-ray diffraction (XRD) with programs like SHELXL provides unambiguous confirmation:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Refinement: SHELXL refines positional and anisotropic displacement parameters. Residual factors (R1 < 0.05) ensure accuracy .

- Validation: Check for hydrogen bonding between the pyrazole N-H and butanoic acid carbonyl, which stabilizes the crystal lattice .

Q. What are the structure-activity relationships (SAR) for pyrazole-containing butanoic acid derivatives?

Methodological Answer: SAR studies on analogs reveal:

- Pyrazole Substitution: Bromine at the 4-position enhances electrophilicity, improving binding to biological targets (e.g., enzymes or receptors) .

- Butanoic Acid Chain: The carboxyl group is critical for solubility and hydrogen-bond interactions. Methylation at the β-position reduces metabolic degradation .

- Bioactivity Trends: Analogous compounds show antifungal (MIC = 2–8 µg/mL against Candida spp.) and receptor-modulating activity (e.g., cannabinoid receptor Ki < 100 nM) .

Table 2: Bioactivity of Selected Pyrazole Derivatives

| Compound Modification | Biological Activity | Potency (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| 4-Bromo-pyrazole + butanoic acid | Antifungal (C. albicans) | 4.2 µM | |

| 3-Trifluoromethyl substitution | Cannabinoid receptor antagonism | 89 nM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.